molecular formula C11H10ClIN4O B12923335 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine CAS No. 919278-46-9

4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine

Cat. No.: B12923335
CAS No.: 919278-46-9
M. Wt: 376.58 g/mol
InChI Key: FLFPBYVPOREAKH-UHFFFAOYSA-N
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Description

4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, an iodine atom, and a methylpyrimidinamine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the chlorophenoxy intermediate, which is then iodinated and coupled with a methylpyrimidinamine derivative. The reaction conditions typically involve the use of solvents like acetonitrile or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This inhibition is achieved through binding to the active site of the kinase, preventing substrate access and subsequent phosphorylation events .

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: This compound shares the chlorophenoxy group but differs in its quinoline core and methoxy substitution.

    4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid: Similar to the previous compound but with a carboxylic acid group instead of an amide.

    4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide: Another related compound with a different core structure and functional groups .

Properties

CAS No.

919278-46-9

Molecular Formula

C11H10ClIN4O

Molecular Weight

376.58 g/mol

IUPAC Name

4-(4-amino-3-chlorophenoxy)-6-iodo-N-methylpyrimidin-5-amine

InChI

InChI=1S/C11H10ClIN4O/c1-15-9-10(13)16-5-17-11(9)18-6-2-3-8(14)7(12)4-6/h2-5,15H,14H2,1H3

InChI Key

FLFPBYVPOREAKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN=C1I)OC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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